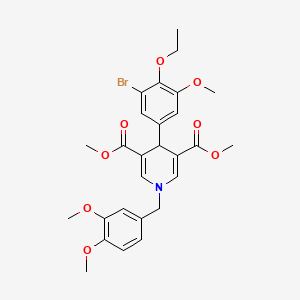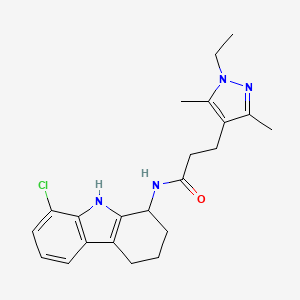![molecular formula C27H28N2O3 B11221987 2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221987.png)
2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) , which are important heterocyclic scaffolds found in both natural products and synthetic compounds. THIQs exhibit diverse biological activities, making them intriguing subjects of study . Our compound features a spirocyclic structure, with a benzyl group and a furan-2-yl moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation reaction between a suitable amine and a ketone or aldehyde. The specific synthetic route would depend on the availability of starting materials and the desired regiochemistry.
Reaction Conditions:: The reaction conditions for the synthesis of THIQs can vary, but typically involve mild to moderate temperatures, appropriate solvents, and acid or base catalysts. For our compound, the furan-2-yl group is introduced via a Michael addition or similar nucleophilic substitution reaction.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, the synthetic strategies used in the laboratory can serve as a starting point for process development.
Chemical Reactions Analysis
Reactions::
Oxidation: THIQs can undergo oxidation reactions, leading to the formation of various functional groups (e.g., hydroxyl, carbonyl).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the benzyl or furan-2-yl substituents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other suitable electrophiles.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while reduction leads to alcohols.
Scientific Research Applications
Chemistry: THIQs serve as versatile building blocks for drug discovery due to their diverse pharmacological activities.
Biology: These compounds may exhibit antiproliferative, anti-inflammatory, or antimicrobial effects.
Medicine: Research focuses on potential therapeutic applications, such as anticancer agents or neuroprotective drugs.
Industry: THIQ-based derivatives find use in agrochemicals and materials science.
Mechanism of Action
The exact mechanism of action for our compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H28N2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-benzyl-N-[2-(furan-2-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c30-25(28-17-14-21-11-8-18-32-21)24-22-12-4-5-13-23(22)26(31)29(27(24)15-6-7-16-27)19-20-9-2-1-3-10-20/h1-5,8-13,18,24H,6-7,14-17,19H2,(H,28,30) |
InChI Key |
LFCUHEACIIQUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11221904.png)
![7-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221910.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221918.png)
![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11221919.png)
![2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221921.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11221926.png)
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11221931.png)
![6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11221946.png)
![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221953.png)
![1-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221962.png)
![N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221964.png)

![2-(2-Methoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221974.png)
